6-(Trifluoromethyl)quinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

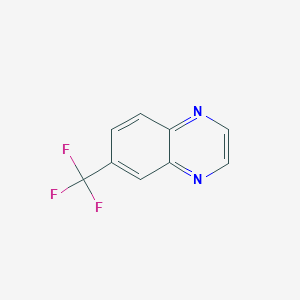

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVMFWYKYYDTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385097 | |

| Record name | 6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41959-33-5 | |

| Record name | 6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. The incorporation of a trifluoromethyl group onto the quinoxaline scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[1] Quinoxaline derivatives, in general, have garnered attention for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and an exploration of its synthesis and potential biological relevance.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₅F₃N₂ | - |

| Molecular Weight | 198.15 g/mol | [4][5][6] |

| CAS Number | 41959-33-5 | [4][5][6] |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| Solubility | Predicted to have low aqueous solubility and higher solubility in polar organic solvents.[7][8] | Structure-based prediction |

| pKa | Prediction required | [9] |

| logP | Prediction required | [1][10][11] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound.

Synthesis of Quinoxaline Derivatives

The general and widely used method for synthesizing quinoxaline derivatives is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] This reaction is versatile and can be adapted for the synthesis of various substituted quinoxalines.

General Experimental Protocol for Quinoxaline Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Dicarbonyl Compound: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[12]

Diagram 1: General Synthesis of Quinoxaline Derivatives

Caption: General reaction scheme for the synthesis of quinoxaline derivatives.

Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound would rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoxaline ring system, with their chemical shifts and coupling constants providing information about their relative positions. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.[13][14][15]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.[12]

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=N, C=C, and C-F bonds would be expected.[16][17][18]

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorption (λmax).[19][20]

Diagram 2: Experimental Workflow for Synthesis and Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 41959-33-5 [sigmaaldrich.com]

- 5. This compound/CAS:41959-33-5-HXCHEM [hxchem.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peerj.com [peerj.com]

- 10. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. heteroletters.org [heteroletters.org]

- 13. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scialert.net [scialert.net]

- 17. researchgate.net [researchgate.net]

- 18. journal.uctm.edu [journal.uctm.edu]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendant Role of 6-(Trifluoromethyl)quinoxaline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents.[1] The strategic introduction of a trifluoromethyl (CF3) group at the 6-position of the quinoxaline ring has emerged as a powerful approach to enhance pharmacological properties, leading to a new generation of potent and selective drug candidates. This technical guide provides an in-depth exploration of the applications of 6-(trifluoromethyl)quinoxaline in medicinal chemistry, with a focus on its role in anticancer and neuroprotective agent development.

Core Synthesis Strategies

The foundational step in harnessing the potential of this scaffold is its efficient synthesis. The most common and versatile method for preparing the quinoxaline core involves the condensation of an appropriately substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, the key starting material is 4-(trifluoromethyl)benzene-1,2-diamine.

General Synthetic Protocol: Condensation of 4-(Trifluoromethyl)benzene-1,2-diamine with a 1,2-Dicarbonyl Compound

This protocol outlines a general procedure for the synthesis of this compound derivatives.

Materials:

-

4-(Trifluoromethyl)benzene-1,2-diamine

-

1,2-Dicarbonyl compound (e.g., glyoxal, benzil)

-

Ethanol or acetic acid (solvent)

-

Catalyst (optional, e.g., a few drops of acetic acid if using a neutral solvent)[2]

Procedure:

-

Dissolve 1 equivalent of 4-(trifluoromethyl)benzene-1,2-diamine in the chosen solvent in a round-bottom flask.

-

Add 1 to 1.2 equivalents of the 1,2-dicarbonyl compound to the solution.[3]

-

If necessary, add a catalytic amount of acid.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[1][4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired this compound derivative.[4]

Characterization:

The synthesized compounds are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm their structure and purity.

Applications in Oncology

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[5] The incorporation of the electron-withdrawing trifluoromethyl group can enhance the binding affinity of these compounds to their target kinases.[6]

Kinase Inhibition

Many this compound derivatives have been investigated as inhibitors of key kinases in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Apoptosis signal-regulating kinase 1 (ASK1).[7][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of this compound compounds against a target kinase.[9]

Materials:

-

Recombinant target kinase

-

Substrate peptide

-

Adenosine triphosphate (ATP)

-

This compound test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction buffer containing the kinase, substrate, and ATP at optimized concentrations.

-

Serially dilute the test compounds in Dimethyl Sulfoxide (DMSO) and add them to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the reaction buffer to the wells containing the test compounds.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Antiproliferative Activity in Cancer Cell Lines

The efficacy of this compound derivatives as anticancer agents is further evaluated by assessing their ability to inhibit the growth of various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound test compounds

-

MTT solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative quinoxaline derivatives, including those with trifluoromethyl substitutions, against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | 2-(3-methylbut-1-en-2-yl)-3-(trifluoromethyl)quinoxaline-1,4-di-N-oxide | MCF-7 (Breast) | Not specified, but highly active | [6] |

| Compound 2 | 2-benzoyl-6,7-dichloro-3-(trifluoromethyl)quinoxaline-1,4-di-N-oxide | NCI-H460 (Lung) | Not specified, but highly active | [6] |

| Compound 3 | 6,7-difluoro-2-isobutyryl-3-(trifluoromethyl)quinoxaline-1,4-di-N-oxide | SF-268 (CNS) | Not specified, but highly active | [6] |

| Compound 26e | Dibromo substituted quinoxaline | - | 30.17 nM (ASK1 kinase) | [7][8] |

| Compound 45 | 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | - | 0.18 µM (GSK-3β) | [10] |

| Compound IV | Quinoxaline derivative | PC-3 (Prostate) | 2.11 µM | [11] |

| 3b | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative | C32 (Melanoma) | 24.4 µM | [12] |

| 3b | A375 (Melanoma) | 25.4 µM | [12] |

Applications in Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of quinoxaline derivatives, particularly 6-aminoquinoxalines, in models of Parkinson's disease.[13][14] These compounds have been shown to protect dopaminergic neurons from degeneration.

Neuroprotection in Cellular Models of Parkinson's Disease

The neuroprotective effects of this compound derivatives can be assessed in vitro using neuronal cell cultures.

Experimental Protocol: Neuroprotection Assay in a Cellular Model of Parkinson's Disease

This protocol outlines a general method to evaluate the neuroprotective effects of test compounds against a neurotoxin-induced cell death model relevant to Parkinson's disease.[15]

Materials:

-

SH-SY5Y human neuroblastoma cells or primary dopaminergic neurons

-

Cell culture medium

-

This compound test compounds

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

Reagents for cell viability assessment (e.g., MTT or LDH assay kit)

-

Fluorescence microscope for assessing cell morphology

Procedure:

-

Culture the neuronal cells in appropriate multi-well plates.

-

Pre-treat the cells with various concentrations of the this compound test compounds for a specified period (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the neurotoxin to the cell culture medium.

-

Include control groups: untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound.

-

Incubate for 24-48 hours.

-

Assess cell viability using a quantitative assay (e.g., MTT or LDH assay).

-

Qualitatively assess neuronal morphology and neurite outgrowth using microscopy.

-

Determine the concentration at which the test compounds provide significant protection against neurotoxin-induced cell death.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of research and the molecular mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. Its advantageous physicochemical properties, conferred by the trifluoromethyl group, often translate into enhanced biological activity and improved pharmacokinetic profiles. The synthetic accessibility of these compounds, coupled with their potent inhibitory effects on key biological targets in cancer and neurodegenerative diseases, ensures that this compound and its derivatives will remain a focal point of intensive research and development in medicinal chemistry for the foreseeable future. This guide provides a foundational framework for researchers to design, synthesize, and evaluate the next generation of this compound-based drug candidates.

References

- 1. sid.ir [sid.ir]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Potent Biological Activities of 6-(Trifluoromethyl)quinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry due to its wide range of biological activities. The introduction of a trifluoromethyl group at the 6-position of the quinoxaline ring has been shown to significantly enhance the therapeutic potential of these derivatives, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This in-depth technical guide explores the core biological activities of 6-(Trifluoromethyl)quinoxaline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to provide a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have emerged as promising candidates for cancer therapy, primarily through their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. One of the key mechanisms of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.

A notable example is the 8-bromo-2-chloro-6-(trifluoromethyl)quinoxaline scaffold, which has been investigated for its role as a PI3Kα modulator.[1] Inhibition of PI3Kα can disrupt the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

Quantitative Anticancer Activity Data

| Compound Name | Cancer Cell Line | Activity Metric | Value | Reference |

| 8-bromo-2-chloro-6-(trifluoromethyl)quinoxaline derivatives | HCT-116 (Colon Carcinoma) | PI3Kα Modulation | Assay Mentioned | [1] |

| Substituted this compound derivatives | Colorectal cell lines (HT-29 and HCT116) | IC50 | 20-40 µM | [2] |

Experimental Protocol: PI3Kα Modulation Assay in HCT-116 Cells

This protocol outlines a general procedure for assessing the PI3Kα inhibitory activity of this compound derivatives in the HCT-116 human colorectal carcinoma cell line.

1. Cell Culture and Maintenance:

-

HCT-116 cells are cultured in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Cultures are passaged upon reaching 70-90% confluency.[3]

2. Cell Viability Assay (MTT Assay):

-

Seed HCT-116 cells in 96-well plates and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 8-bromo-2-chloro-6-(trifluoromethyl)quinoxaline derivatives) and a vehicle control.

-

After a 48-72 hour incubation period, add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

3. PI3Kα Kinase Assay (In Vitro):

-

Utilize a commercially available PI3Kα kinase assay kit.

-

Incubate recombinant human PI3Kα enzyme with the test compounds at various concentrations in the presence of ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

Measure the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) using a suitable detection method, such as fluorescence polarization or luminescence.

-

Determine the IC50 values for PI3Kα inhibition.

4. Western Blot Analysis:

-

Treat HCT-116 cells with the test compounds for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway, such as p-Akt (phosphorylated Akt) and p-S6K (phosphorylated S6 ribosomal protein kinase).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the phosphorylation of Akt and S6K would indicate inhibition of the PI3K pathway.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Antimicrobial Activity: A Renewed Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. This compound derivatives have demonstrated potent activity against a range of bacteria and fungi, offering a promising avenue for the development of new antimicrobial agents.

One notable example is 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c), which has been identified as a lead compound for its bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] Ty38c functions by inhibiting DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.[5] Another derivative, 2,3-Bis(bromomethyl)-6-(trifluoromethyl) quinoxaline, has shown strong antibacterial activity against Gram-positive bacteria.[6]

Quantitative Antimicrobial Activity Data

| Compound Name | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c) | Mycobacterium tuberculosis | MIC99 | 3.1 | [4] |

| 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c) | Mycobacterium tuberculosis | MBC | 3.1 | [4] |

| 2,3-Bis(bromomethyl)-6-(trifluoromethyl) quinoxaline | Bacillus subtilis | MIC | 12.5 | [6] |

| 2,3-Bis(bromomethyl)-6-(trifluoromethyl) quinoxaline | Staphylococcus aureus | MIC | 12.5 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound derivatives against bacterial strains using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

-

Grow bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) in appropriate broth medium overnight at 37°C.

-

Dilute the bacterial culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Test Compounds:

-

Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solutions in broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visual inspection or measurement of optical density at 600 nm can be used to determine growth inhibition.

Mechanism of Action: DprE1 Inhibition in Mycobacterium tuberculosis

Synthetic Approaches

The synthesis of this compound derivatives typically involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound. The introduction of the trifluoromethyl group is often achieved by using a starting material that already contains this moiety.

General Synthetic Workflow

Experimental Protocol: Synthesis of 2,3-Bis(bromomethyl)-6-(trifluoromethyl)quinoxaline

This protocol describes the synthesis of 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline from 4-(trifluoromethyl)benzene-1,2-diamine and 1,4-dibromo-2,3-butanedione.[6]

1. Reaction Setup:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)benzene-1,2-diamine in a suitable solvent such as ethanol.

-

Add an equimolar amount of 1,4-dibromo-2,3-butanedione to the solution.

2. Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-4 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline.

4. Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group at the 6-position of the quinoxaline nucleus has proven to be a highly effective strategy for the development of potent therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology and infectious diseases. Future research should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action and exploration of their efficacy in in vivo models will be crucial for translating these promising compounds into clinical candidates. The versatility of the this compound scaffold ensures that it will remain an area of active investigation for years to come.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encodeproject.org [encodeproject.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

6-(Trifluoromethyl)quinoxaline: A Comprehensive Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)quinoxaline has emerged as a pivotal building block in modern organic synthesis, largely owing to the unique physicochemical properties imparted by the trifluoromethyl group. This electron-withdrawing moiety significantly influences the electronic nature of the quinoxaline core, enhancing metabolic stability, lipophilicity, and binding affinity of derivative molecules. These characteristics make it a highly sought-after scaffold in the design and development of novel pharmaceuticals and advanced functional materials. This technical guide provides an in-depth overview of the synthesis, functionalization, and application of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of relevant synthetic and biological pathways.

Introduction: The Significance of the Trifluoromethyl Group in Quinoxaline Scaffolds

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are prevalent structural motifs in a vast array of biologically active compounds and functional materials.[1] The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position of the quinoxaline ring system dramatically alters its chemical personality and biological activity.

The strong electron-withdrawing nature of the -CF3 group modulates the electron density of the aromatic system, influencing its reactivity and intermolecular interactions. In the context of medicinal chemistry, the -CF3 group is often employed to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[2]

-

Increase Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulate Binding Affinity: The electronic effects of the -CF3 group can alter the binding affinity and selectivity of a molecule for its biological target.

These advantageous properties have led to the widespread use of this compound in the synthesis of kinase inhibitors, anticancer agents, and materials for organic light-emitting diodes (OLEDs).

Synthesis of the this compound Core

The primary and most common method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, 4-(trifluoromethyl)benzene-1,2-diamine is the key starting material, which is condensed with glyoxal.

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a straightforward condensation reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for quinoxaline synthesis.

Materials:

-

4-(Trifluoromethyl)benzene-1,2-diamine

-

Glyoxal (40% solution in water)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in ethanol.

-

To this solution, add an aqueous solution of glyoxal (1.1 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Functionalization of the this compound Scaffold

The this compound core can be further functionalized to generate a diverse library of compounds. Key strategies include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, often starting from a halogenated precursor such as 2,3-dichloro-6-(trifluoromethyl)quinoxaline.

Synthesis of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

A common precursor for further functionalization is 2,3-dichloro-6-(trifluoromethyl)quinoxaline. Its synthesis and subsequent reactions are crucial for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at the 2 and 3 positions of 2,3-dichloro-6-(trifluoromethyl)quinoxaline are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Caption: Nucleophilic substitution on the quinoxaline core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds at the halogenated positions of the quinoxaline ring.

Caption: Cross-coupling reactions on the quinoxaline core.

Tabulated Reaction Data

| Precursor | Reagents and Conditions | Product | Yield (%) | Ref. |

| Ethyl 3-oxo-6-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate | POCl3, DMF | Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate | 100 | [3] |

| 2,3-Dichloro-6-nitroquinoxaline | SnCl2·2H2O, Ethyl acetate, reflux | 6-Amino-2,3-dichloroquinoxaline | - | |

| 6-Amino-2,3-dichloroquinoxaline | Amines (e.g., morpholine) | 2-Amino-3-chloro-6-aminoquinoxaline derivatives | - |

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.

Inhibition of EGFR Signaling Pathway

Several quinoxaline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[2][4] Overactivation of the EGFR signaling pathway is a hallmark of many cancers.

Caption: Inhibition of the EGFR signaling pathway.

Dual Inhibition of PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer.[5] Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR.[6]

Caption: Dual inhibition of the PI3K/mTOR pathway.

Tabulated Biological Activity Data

| Compound Reference | Target | IC50 (nM) | Cancer Cell Line | Ref. |

| Compound 11 | EGFR | 600 | - | [2] |

| Compound 13 | EGFR | 400 | - | [2] |

| Compound 4a | EGFR | 300 | - | [2] |

| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 | H1975 (Lung) | [1] |

| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 | H1975 (Lung) | [1] |

| Compound 3 | EGFR | 0.899 | - | [4] |

| Compound 11 | EGFR | 0.508 | - | [4] |

| Compound 17 | EGFR | 0.807 | - | [4] |

| Compound 4 | c-Met Kinase | - | MKN-45 (Gastric) | [7] |

| Compound 26e | ASK1 | 30.17 | - | [8] |

Applications in Materials Science

The electron-deficient nature of the quinoxaline ring, further enhanced by the trifluoromethyl group, makes this compound an excellent building block for electron-transporting materials used in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been successfully employed as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs. The trifluoromethyl group helps to fine-tune the electronic properties of the material, leading to efficient light emission.

Tabulated Photophysical and Device Data

| Compound/Device Structure | Emission Color | EQEmax (%) | Ref. |

| Yellow TADF emitter based on this compound | Yellow | - | [No specific EQE value in provided context] |

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant applications in both medicinal chemistry and materials science. The presence of the trifluoromethyl group confers unique and advantageous properties, making its derivatives potent kinase inhibitors and efficient components of organic electronic devices. The synthetic routes outlined in this guide provide a framework for the creation of novel and complex molecules based on this important scaffold. Further exploration of the reactivity and application of this compound is expected to yield new discoveries in drug development and materials innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 6-(Trifluoromethyl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a potential mechanism of action for 6-(Trifluoromethyl)quinoxaline. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by consolidating available data on this compound and its close structural analogs. The guide includes a summary of spectroscopic data, detailed experimental protocols, and a visualization of a key signaling pathway potentially modulated by this class of compounds.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-3 | 8.8 - 9.0 | s | - |

| H-5 | 8.2 - 8.4 | d | ~8.5 |

| H-7 | 7.9 - 8.1 | dd | ~8.5, ~1.5 |

| H-8 | 8.1 - 8.3 | d | ~1.5 |

Note: Predicted values are based on general quinoxaline chemistry and the influence of the electron-withdrawing trifluoromethyl group. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 147 |

| C-3 | 145 - 147 |

| C-4a | 140 - 142 |

| C-5 | 128 - 130 |

| C-6 | 125 - 127 (q, ¹JCF ≈ 270-280 Hz) |

| C-7 | 123 - 125 |

| C-8 | 130 - 132 |

| C-8a | 141 - 143 |

| -CF₃ | 122 - 124 (q) |

Note: The carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]+• | 198.04 | Molecular Ion |

| [M-CF₃]+ | 129.04 | Loss of the trifluoromethyl group |

| [M-HCN]+ | 171.03 | Loss of hydrogen cyanide |

Note: Fragmentation patterns can vary based on the ionization method used.

Table 4: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3100 | Aromatic C-H stretch |

| 1600 - 1620 | C=N stretch |

| 1450 - 1580 | Aromatic C=C stretch |

| 1250 - 1350 | C-F stretch (strong) |

| 1100 - 1200 | C-F stretch (strong) |

| 800 - 900 | Aromatic C-H out-of-plane bend |

Table 5: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) |

| Ethanol | ~240, ~320 |

| Chloroform | ~245, ~325 |

Note: The exact absorption maxima can be influenced by the solvent polarity.

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic characterization of quinoxaline derivatives, which can be adapted for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with glyoxal.

Materials:

-

4-(Trifluoromethyl)benzene-1,2-diamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add glyoxal (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample should be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR spectra can be recorded using a KBr pellet or as a thin film on a salt plate.

-

Data is typically collected over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

-

UV-Vis absorption spectra can be recorded on a spectrophotometer using a quartz cuvette.

-

The sample should be dissolved in a suitable UV-grade solvent, such as ethanol or chloroform.

Potential Biological Activity and Signaling Pathway

While direct evidence for the biological activity of this compound is limited, its structural similarity to known inhibitors of the WD repeat-containing protein 5 (WDR5) suggests a potential role in modulating epigenetic pathways.[1] WDR5 is a key component of the MLL (Mixed-Lineage Leukemia) histone methyltransferase complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of WDR5 activity is implicated in various cancers.[1]

Derivatives of the structurally related 6-(trifluoromethyl)isoquinolin-1(2H)-one have been shown to be potent inhibitors of the WDR5-MLL interaction.[1] These inhibitors function by binding to the "WIN" site of WDR5, preventing its association with MLL and thereby disrupting the methyltransferase activity of the complex.[2] This leads to a reduction in H3K4 methylation at target gene promoters, ultimately resulting in the downregulation of genes involved in cell proliferation and survival, and can induce p53-dependent apoptosis in cancer cells.[3]

Based on this, a plausible mechanism of action for this compound could involve the inhibition of the WDR5-MLL pathway.

Experimental Workflow for WDR5 Inhibition Assay

To validate the hypothesis that this compound inhibits the WDR5-MLL interaction, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be employed.

This technical guide provides a foundational understanding of the spectroscopic characteristics and potential biological relevance of this compound. The provided data and protocols are intended to facilitate further research and development of this and related compounds.

References

The Discovery and History of 6-(Trifluoromethyl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)quinoxaline, a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and historical development of this compound and its derivatives. We will explore the seminal patent that first disclosed its potential as an immune regulant, detail the synthetic methodologies for its preparation, and discuss its evolution as a scaffold in drug discovery, particularly in the context of its immunomodulatory and anti-inflammatory properties.

Introduction

Quinoxaline, a fused bicyclic heteroaromatic system composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. The introduction of a trifluoromethyl (-CF3) group at the 6-position of the quinoxaline ring system significantly alters its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. This guide focuses on the discovery and history of this compound, tracing its origins and the scientific developments that have shaped our understanding of its therapeutic potential.

Discovery and Early History

The earliest mention of this compound derivatives in the context of medicinal chemistry appears in a 1975 patent. This foundational document disclosed a series of quinoxaline derivatives, including those with a trifluoromethyl substituent, and claimed their utility as immune regulants . This initial discovery laid the groundwork for future investigations into the immunomodulatory and anti-inflammatory properties of this class of compounds.

Synthesis of this compound

The synthesis of the this compound core relies on the well-established condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound. Specifically, the parent compound is prepared from 4-(trifluoromethyl)-1,2-phenylenediamine and glyoxal.

General Synthetic Pathway

The fundamental synthetic route to this compound is depicted below. The reaction involves the acid-catalyzed condensation of 4-(trifluoromethyl)-1,2-phenylenediamine with glyoxal, leading to the formation of the pyrazine ring and yielding the desired quinoxaline.

Figure 1: General synthetic scheme for this compound.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)-1,2-phenylenediamine:

A common precursor for the synthesis of this compound is 4-(trifluoromethyl)-1,2-phenylenediamine. This intermediate can be synthesized from commercially available starting materials through a multi-step process, typically involving nitration and subsequent reduction.

Synthesis of this compound:

-

Reaction Setup: To a solution of 4-(trifluoromethyl)-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), an aqueous solution of glyoxal (40% in water) is added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. An acid catalyst, such as a few drops of acetic acid, is often employed to promote the reaction.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product may precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a solid.

Characterization Data (Predicted/Typical for related quinoxalines):

| Parameter | Value |

| Appearance | Crystalline solid |

| Melting Point | Not consistently reported for the parent compound |

| ¹H NMR | Resonances in the aromatic region (δ 7.5-9.0 ppm) |

| ¹³C NMR | Signals corresponding to the quinoxaline core and the CF₃ group |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group |

| Mass Spec (MS) | Molecular ion peak corresponding to C₉H₅F₃N₂ |

Biological Activity and Mechanism of Action

The initial discovery of this compound derivatives as immune regulants has spurred further research into their biological activities, with a significant focus on their anti-inflammatory and potential anticancer properties.

Immunomodulatory and Anti-inflammatory Effects

Quinoxaline derivatives have been shown to modulate inflammatory responses through various mechanisms. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The trifluoromethyl group in the 6-position of the quinoxaline ring is thought to enhance the molecule's ability to interact with biological targets within these inflammatory cascades. While direct evidence for this compound itself is limited, the broader class of quinoxalines is known to inhibit NF-κB activation, thereby downregulating the production of inflammatory mediators.[1]

Figure 2: Proposed mechanism of action via inhibition of the NF-κB pathway.

Anticancer and Other Activities

In addition to their immunomodulatory effects, various trifluoromethyl-substituted quinoxaline derivatives have been investigated for their potential as anticancer agents. The mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Conclusion

Since its initial description in the mid-1970s as a potential immune-regulating agent, this compound has evolved into a valuable scaffold in medicinal chemistry. Its synthesis, accessible through the condensation of 4-(trifluoromethyl)-1,2-phenylenediamine and glyoxal, provides a platform for the development of a wide range of derivatives. The trifluoromethyl group imparts unique properties that have been exploited in the design of compounds with anti-inflammatory and other therapeutic activities. Future research will likely continue to explore the diverse biological roles of this fascinating heterocyclic compound and its analogues, with the aim of developing novel therapeutics for a variety of diseases.

References

potential uses of 6-(Trifluoromethyl)quinoxaline in materials science

An In-depth Technical Guide to the Potential Uses of 6-(Trifluoromethyl)quinoxaline in Materials Science

Abstract

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their versatile applications in medicinal chemistry and, increasingly, in materials science. The introduction of a trifluoromethyl (CF₃) group onto the quinoxaline scaffold, specifically at the 6-position, imparts unique electronic and photophysical properties that make this compound a highly promising building block for advanced functional materials. The strong electron-withdrawing nature of the CF₃ group enhances electron affinity, improves stability, and modulates the optical and electrochemical characteristics of the resulting materials. This technical guide explores the synthesis, properties, and potential applications of this compound in materials science, with a focus on organic electronics such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Detailed experimental protocols and characterization data for related compounds are provided to facilitate further research and development in this area.

Introduction

The Quinoxaline Scaffold

Quinoxalines, or benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring. This core structure is a versatile platform for developing functional materials due to its inherent electron-deficient nature, rigid planar structure, and thermal stability.[1][2] The two nitrogen atoms in the pyrazine ring act as electron-accepting sites, making quinoxaline derivatives excellent candidates for n-type semiconductors and electron-transporting materials in electronic devices.[3][4] The structural diversity of quinoxalines allows for precise tuning of their electronic and photophysical properties through chemical modification.[5]

The Role of the Trifluoromethyl Group in Materials Science

The trifluoromethyl (CF₃) group is a powerful substituent used to modify the properties of organic molecules. Its strong electron-withdrawing character, high electronegativity, and lipophilicity offer several advantages in materials science:[6][7]

-

Enhanced Electron Affinity: The CF₃ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, which is beneficial for electron injection and transport in n-type materials.[8]

-

Improved Stability: The high bond energy of C-F bonds increases the chemical and thermal stability of the material, which is crucial for the longevity of electronic devices.[6]

-

Modulation of Photophysical Properties: The electronic effects of the CF₃ group can be used to tune the absorption and emission spectra of materials, making them suitable for specific applications like OLEDs.[8]

-

Increased Volatility: Fluorination can increase the volatility of compounds, which is advantageous for purification and thin-film deposition via vacuum processes.

The strategic placement of a CF₃ group at the 6-position of the quinoxaline ring creates a molecule with significant potential as a building block for high-performance organic materials.

Synthesis and Characterization

General Synthesis of Quinoxaline Derivatives

The most common and straightforward method for synthesizing the quinoxaline core is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[9][10] This reaction can be catalyzed by acids and has been adapted to various conditions, including microwave-assisted and green catalytic protocols, to improve yields and reduce reaction times.[1][10]

To synthesize this compound, the logical starting material would be 4-(trifluoromethyl)benzene-1,2-diamine, which is then reacted with a suitable 1,2-dicarbonyl compound like glyoxal.

Caption: General synthesis workflow for this compound derivatives.

Characterization Techniques

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure, purity, and properties.[11][12][13]

| Technique | Purpose | Typical Observations |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and purity assessment. | Confirms the presence and connectivity of protons and carbons. A singlet in the ¹⁹F-NMR spectrum around -62 ppm confirms the CF₃ group.[7] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic peaks for C=N, C-F, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Provides the molecular ion peak corresponding to the mass of the synthesized compound. |

| Elemental Analysis | Confirmation of elemental composition. | Verifies the percentage of C, H, and N in the compound, matching the theoretical values. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Determines the decomposition temperature (Td), indicating the material's stability at high temperatures.[14] |

| Cyclic Voltammetry (CV) | Determination of electrochemical properties (HOMO/LUMO levels). | Measures the oxidation and reduction potentials, which are used to estimate the energy levels of the frontier molecular orbitals.[15] |

| UV-Vis and Photoluminescence Spectroscopy | Analysis of photophysical properties. | Determines the absorption and emission maxima, Stokes shift, and fluorescence quantum yield.[6][14] |

Properties of Trifluoromethylated Quinoxalines

The incorporation of the CF₃ group significantly influences the material's properties.

Photophysical Properties

Trifluoromethylated quinoline and quinoxaline derivatives often exhibit interesting luminescent properties.[6][7] They typically show strong absorption in the UV region and emit light in the blue to yellow region of the visible spectrum, depending on the specific molecular structure and solvent polarity.[14][16]

| Property | Typical Range/Value for Related Compounds | Significance |

| Absorption Maximum (λ_abs) | 250 - 400 nm | Governs the wavelengths of light the material can absorb.[14] |

| Emission Maximum (λ_em) | 420 - 550 nm | Determines the color of light emitted, crucial for OLED applications.[14] |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.85 | Measures the efficiency of the emission process. Higher values are desirable for bright OLEDs.[6] |

| Stokes Shift | 60 - 150 nm | The difference between absorption and emission maxima. A larger Stokes shift can reduce self-absorption.[6] |

Electrochemical Properties

The electron-withdrawing CF₃ group lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the LUMO. The reduction in the LUMO level is particularly pronounced, which is a key characteristic for electron-transporting materials.[3][8]

| Property | Typical Range/Value for Related Polymers | Significance |

| HOMO Energy Level | -5.4 to -5.8 eV | Affects hole injection/extraction and the open-circuit voltage (Voc) in solar cells.[17] |

| LUMO Energy Level | -3.0 to -3.6 eV | Crucial for electron injection/extraction and stability against oxidation.[3] |

| Electrochemical Band Gap | 2.0 - 2.8 eV | The difference between HOMO and LUMO levels, determining the material's absorption range.[18] |

Applications in Materials Science

The unique properties of this compound make it a versatile building block for various applications in materials science, particularly in organic electronics.

Caption: Logical relationships between properties and applications of the core compound.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials based on this compound can serve multiple roles. Their low LUMO levels make them excellent for use in electron-transport layers (ETLs) or as host materials for phosphorescent emitters.[3] Furthermore, derivatives have been developed as yellow thermally activated delayed fluorescence (TADF) emitters, demonstrating their potential for creating highly efficient lighting and display technologies.[3][5]

Organic Photovoltaics (OPVs)

The strong electron-accepting properties of the quinoxaline core are highly desirable for OPV applications. Polymers incorporating trifluoromethylated quinoxaline units have been synthesized and used as electron donor materials in polymer solar cells.[8] These materials exhibit deep HOMO levels, which leads to higher open-circuit voltages (Voc) and improved power conversion efficiencies (PCE).[8][19] They are also promising candidates for the development of non-fullerene acceptors (NFAs), which are a key focus of modern OPV research.[20]

Organic Field-Effect Transistors (OFETs)

The inherent electron-deficient nature of the quinoxaline moiety makes its derivatives suitable for use as n-type semiconductors in OFETs.[3][21] The planarity of the quinoxaline ring facilitates π-π stacking in the solid state, which is crucial for efficient charge transport. The CF₃ group can further enhance performance by improving air stability and modulating the molecular packing.[22]

Photoinitiators

Quinoxaline derivatives have been identified as a promising scaffold for designing photoinitiating systems for both UV and visible light polymerization.[23] Their ability to act as potent electron acceptors allows them to be used in photoredox pairs to initiate free radical or cationic polymerization, a technology central to 3D printing and photocurable resins.[23]

Experimental Protocols

Protocol for Synthesis of a Quinoxaline Derivative

This protocol describes a general method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, catalyzed by alumina-supported heteropolyoxometalates.[1][9]

-

Materials:

-

o-phenylenediamine derivative (e.g., 4-(trifluoromethyl)benzene-1,2-diamine) (1 mmol)

-

1,2-dicarbonyl compound (e.g., Benzil) (1 mmol)

-

Toluene (8 mL)

-

Alumina-supported catalyst (e.g., AlCuMoVP) (0.1 g)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol for recrystallization

-

-

Procedure:

-

To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[1][9]

-

Protocol for Cyclic Voltammetry (CV)

This protocol outlines the general procedure for determining the electrochemical properties of a quinoxaline derivative.

-

Materials & Equipment:

-

Potentiostat with a three-electrode cell setup (working, reference, and counter electrodes).

-

Working Electrode: Glassy carbon or platinum.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: Typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Analyte: The synthesized quinoxaline derivative (approx. 1 mM).

-

Ferrocene (for internal calibration).

-

-

Procedure:

-

Prepare the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Dissolve the quinoxaline derivative in the electrolyte solution.

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Record the cyclic voltammogram by scanning the potential over the desired range.

-

After the measurement, add ferrocene to the solution and record its voltammogram for calibration.

-

Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

-

-

Future Outlook

This compound stands out as a highly promising building block for the next generation of organic electronic materials. Its unique combination of electronic properties, stability, and synthetic accessibility makes it a prime candidate for further investigation. Future research should focus on:

-

Polymerization: Developing novel conjugated polymers incorporating the this compound unit to explore their performance in OPVs and OFETs.

-

Small Molecule Design: Synthesizing new small molecules for use as emitters in TADF-OLEDs and as non-fullerene acceptors in OPVs.

-

Structure-Property Relationships: Systematically studying how modifications to the quinoxaline core and the addition of other functional groups influence the final material properties and device performance.

The continued exploration of this versatile scaffold will undoubtedly lead to significant advancements in the field of materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]

- 5. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Synthesis of Trifluoromethylated Quinoxaline-Based Polymers for Photovoltaic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijrar.org [ijrar.org]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 16. researchgate.net [researchgate.net]

- 17. A polymer donor based on difluoro-quinoxaline with a naphthalimide substituent unit exhibits a low-lying HOMO level for efficient non-fullerene polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 6-(Trifluoromethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 6-(Trifluoromethyl)quinoxaline, a significant heterocyclic compound in medicinal chemistry and materials science. Due to its electron-withdrawing trifluoromethyl group, this quinoxaline derivative exhibits unique physicochemical properties and biological activities, making its thorough characterization essential for its application in drug discovery and development.[1][2][3][4] This document outlines the key spectroscopic and crystallographic methodologies employed in its structural elucidation, complete with detailed experimental protocols and representative data presented in structured tables.

Synthesis and Purification

The synthesis of this compound typically involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with glyoxal. The resulting crude product is then purified using column chromatography or recrystallization to yield the final compound of high purity.

General Synthetic Workflow

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural confirmation of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Table 1: Representative NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | ~8.9 | s | - | H-2, H-3 |

| ~8.2 | d | ~8.5 | H-8 | ||

| ~8.1 | s | - | H-5 | ||

| ~7.9 | d | ~8.5 | H-7 | ||

| ¹³C | CDCl₃ | ~145 | s | - | C-2, C-3 |

| ~143 | s | - | C-8a | ||

| ~141 | s | - | C-4a | ||

| ~132 | q | ~35 | C-6 | ||

| ~131 | s | - | C-8 | ||

| ~129 | s | - | C-5 | ||

| ~127 | q | ~4 | C-7 | ||

| ~124 | q | ~272 | CF₃ | ||

| ¹⁹F | CDCl₃ | ~-63 | s | - | CF₃ |

Note: Predicted chemical shifts and coupling constants are based on data from analogous quinoxaline derivatives. Actual experimental values may vary.[5][6][7]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

¹⁹F NMR: Acquire the spectrum with reference to an external standard such as CFCl₃ (δ 0.00).

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Table 2: Representative Mass Spectrometry Data

| Technique | Ionization Mode | Parameter | Value |

| HRMS | ESI+ | Calculated [M+H]⁺ | 213.0534 |

| Found [M+H]⁺ | 213.0531 | ||

| Molecular Formula | C₉H₅F₃N₂ |

Note: The presented values are theoretical and based on the elemental composition of this compound.[8][9]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compare it with the calculated value to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds.

Table 3: Representative IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1620 | Medium | C=N stretch (quinoxaline ring) |

| ~1580, 1490 | Strong | C=C stretch (aromatic ring) |

| ~1320 | Strong | C-F stretch (CF₃) |

| ~1170, 1130 | Strong | C-F stretch (CF₃) |

| ~850 | Strong | C-H out-of-plane bend |

Note: These are characteristic vibrational frequencies for quinoxaline and trifluoromethyl-substituted aromatic compounds.[10][11][12]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[13][14]

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.[13][14]

-

Data Visualization: Generate a 3D model of the molecule showing bond lengths, bond angles, and torsion angles.

Characterization Workflow

Caption: Workflow for the structural characterization of this compound.

Biological Relevance and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][15][16] The trifluoromethyl group can enhance these properties by increasing metabolic stability and receptor binding affinity.[4] While the specific signaling pathways modulated by this compound are a subject of ongoing research, related compounds have been shown to interact with various biological targets.

Potential Signaling Pathway Interaction

Caption: Potential biological targets and pathways for this compound.

This guide serves as a foundational resource for the structural analysis and characterization of this compound. The provided protocols and representative data offer a framework for researchers to confirm the identity, purity, and three-dimensional structure of this important molecule, thereby facilitating its further investigation and application in various scientific disciplines.

References

- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. heteroletters.org [heteroletters.org]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. blogs.rsc.org [blogs.rsc.org]

The Trifluoromethyl Group in Quinoxaline Chemistry: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals